molecular formula C18H26ClN3O2 B610700 Saxagliptin hydrochloride CAS No. 709031-78-7

Saxagliptin hydrochloride

Numéro de catalogue B610700
Numéro CAS: 709031-78-7
Poids moléculaire: 351.875
Clé InChI: TUAZNHHHYVBVBR-IGSRIJEQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saxagliptin hydrochloride is an orally bioavailable, potent, selective, and competitive inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity . It is used with proper diet and exercise to treat high blood sugar (glucose) levels in patients with type 2 diabetes .


Molecular Structure Analysis

The molecular structure of Saxagliptin hydrochloride can be found in various scientific databases . Unfortunately, I cannot provide a visual representation of the structure.


Chemical Reactions Analysis

Saxagliptin is metabolized into an active mono-hydroxy metabolite . Various analytical methods have been developed for the determination of Saxagliptin in different mediums .

Applications De Recherche Scientifique

Application in Type 2 Diabetes Treatment

  • Summary of the Application : Saxagliptin is a highly potent, reversible, competitive dipeptidyl peptidase-4 (DPP-4) inhibitor indicated for the treatment of patients with type 2 diabetes . It is used as monotherapy or as dual or triple combination therapy with other antihyperglycaemics .
  • Methods of Application : Saxagliptin is orally active and is used in the form of tablets . It is generally well tolerated, with upper respiratory tract infections and urinary tract infections among the most common adverse events .
  • Results or Outcomes : Saxagliptin was generally weight-neutral and had a low risk of hypoglycaemia (unless coadministered with agents that may be associated with hypoglycaemia, such as sulfonylureas or insulin) . In the large SAVOR-TIMI 53 study, with the exception of a 27% greater risk of hospitalization for heart failure, the addition of saxagliptin to standard of care neither reduced nor increased the rate of ischemic cardiovascular events in at-risk patients .

Application in Drug Delivery Systems

  • Summary of the Application : The research aimed to enhance the bioavailability of Saxagliptin by enteric coating with a polymer that controls the rate of drug delivery, and it was prepared as Solid Lipid Nanoparticles (SLNs) .
  • Methods of Application : A modified solvent injection technique was used to prepare Saxagliptin nanoparticles coated with Eudragit RS100 . A central composite design (CCD) module using Design Expert-11 software was used for the formulation .
  • Results or Outcomes : The effect of independent variables (A1: amount of lipid, A2: amount of polymer, A3: surfactant concentration, and A4: homogenization speed) on dependent variables (R1: particle size, and R2: entrapment efficiency) was established in great detail . The prepared and optimized Saxagliptin SLN were close to the predicted values by the CCD .

Application in Combination Therapy for Type 2 Diabetes

  • Summary of the Application : Saxagliptin is often used in combination with other diabetes medications to improve blood sugar control in adults with type 2 diabetes mellitus . It is sometimes used with metformin, a sulfonylurea (e.g., gliclazide, glyburide), or insulin .
  • Methods of Application : The medication is administered orally, often as part of a regimen that includes diet and exercise . The specific dosage and combination of medications are determined by a healthcare professional based on the patient’s condition.
  • Results or Outcomes : The combination therapy with saxagliptin and metformin was found to be more effective than saxagliptin or metformin monotherapy . The use of saxagliptin in combination therapy does not appear to decrease the risk of heart attacks or strokes .

Application in Combination Therapy with Metformin

  • Summary of the Application : Saxagliptin is often used in combination with metformin to improve blood sugar levels in adults with type 2 diabetes .
  • Methods of Application : The medication is administered orally, often as part of a regimen that includes diet and exercise . The specific dosage and combination of medications are determined by a healthcare professional based on the patient’s condition.
  • Results or Outcomes : Combination therapy with saxagliptin and metformin was found to be more effective than saxagliptin or metformin monotherapy .

Application in Combination Therapy with Dapagliflozin

  • Summary of the Application : Saxagliptin is also used in combination with Dapagliflozin to improve blood sugar control in adults with type 2 diabetes .
  • Methods of Application : The medication is administered orally, often as part of a regimen that includes diet and exercise . The specific dosage and combination of medications are determined by a healthcare professional based on the patient’s condition.
  • Results or Outcomes : The combination therapy with saxagliptin and Dapagliflozin was found to be effective in managing blood sugar levels .

Safety And Hazards

Saxagliptin hydrochloride may cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer and damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Orientations Futures

Saxagliptin is used as monotherapy or in combination with other drugs for the treatment of type 2 diabetes. It does not appear to decrease the risk of heart attacks or strokes . Over time it gets harder to control blood sugar levels, so your doctor might eventually recommend stopping Saxagliptin and trying a different treatment .

Propriétés

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZNHHHYVBVBR-NHKADLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991191
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saxagliptin hydrochloride

CAS RN

709031-78-7
Record name Saxagliptin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saxagliptin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAXAGLIPTIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.